molecular formula C20H20Cl2SiZr B12444330 1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride

1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride

Cat. No.: B12444330
M. Wt: 450.6 g/mol
InChI Key: UUIVDORLBLDDBQ-UHFFFAOYSA-L
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Description

The compound “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is an organometallic complex featuring zirconium as the central metal atom. This compound is of interest due to its potential applications in catalysis and materials science. The presence of the indenyl ligand and the dimethylsilyl group adds unique properties to the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent moisture and air from interfering with the reaction. The reaction conditions usually include:

    Solvent: Toluene or dichloromethane

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zirconium oxides.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.

    Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.

    Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.

    Substitution: Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include various zirconium complexes with different ligands, which can be tailored for specific applications in catalysis and materials science.

Scientific Research Applications

“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” has several scientific research applications:

    Catalysis: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

    Materials Science: Employed in the synthesis of advanced materials with unique properties.

    Biology and Medicine:

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which “?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” exerts its effects involves the coordination of the zirconium center with various substrates. The indenyl ligand and dimethylsilyl group facilitate the stabilization of reactive intermediates, enhancing the compound’s catalytic activity. The molecular targets and pathways involved include:

    Coordination with olefins: Facilitating polymerization reactions.

    Interaction with biological molecules: Potential for bioactive applications.

Comparison with Similar Compounds

Similar Compounds

    Zirconocene dichloride: Another zirconium-based compound with similar catalytic properties.

    Titanocene dichloride: A titanium analog with comparable applications in catalysis and materials science.

    Hafnocene dichloride: A hafnium-based compound with similar structural features and applications.

Uniqueness

“?(2)-zirconium(2+) 1-(3H-inden-1-yldimethylsilyl)-1H-inden-1-yl dichloride” is unique due to the presence of the indenyl ligand and dimethylsilyl group, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high catalytic efficiency and stability.

Properties

Molecular Formula

C20H20Cl2SiZr

Molecular Weight

450.6 g/mol

IUPAC Name

1H-inden-1-yl-(3H-inden-1-yl)-dimethylsilane;zirconium(2+);dichloride

InChI

InChI=1S/C20H20Si.2ClH.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-11,13-14,19H,12H2,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

UUIVDORLBLDDBQ-UHFFFAOYSA-L

Canonical SMILES

C[Si](C)(C1C=CC2=CC=CC=C12)C3=CCC4=CC=CC=C43.[Cl-].[Cl-].[Zr+2]

Origin of Product

United States

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